molecular formula C12H15N5O3 B601536 2-Amino-1,9-dihydro-9-((1S,3R,4R)-4-hydroxy-3-(hydroxymethyl)-2-methylenecyclopentyl)-6H-purin-6-one CAS No. 1367369-80-9

2-Amino-1,9-dihydro-9-((1S,3R,4R)-4-hydroxy-3-(hydroxymethyl)-2-methylenecyclopentyl)-6H-purin-6-one

Cat. No. B601536
CAS RN: 1367369-80-9
M. Wt: 277.29
InChI Key:
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Description

“2-Amino-1,9-dihydro-9-((1S,3R,4R)-4-hydroxy-3-(hydroxymethyl)-2-methylenecyclopentyl)-6H-purin-6-one” is also known as entecavir . It has a molecular formula of C12H15N5O3 .

Scientific Research Applications

Crystal Structure Analysis

This compound, also known as the nucleoside analogue entecavir, has been studied for its crystal structure. Wang et al. (2018) reported the single-crystal structure of the anhydrous form of entecavir, highlighting its different intermolecular interactions and packing patterns compared to its hydrated form. This research is essential for understanding the compound's physical and chemical properties, which are crucial for its therapeutic application and formulation development (Wang et al., 2018).

Reaction Product Characterization

Zhang & Elfarra (2004) characterized the reaction products of this compound under various conditions. They found that it reacts to form several nucleoside adducts, which could be significant in understanding its interaction with biological systems and its potential therapeutic applications (Zhang & Elfarra, 2004).

Synthesis of Analogues

Alexander et al. (2000) focused on the synthesis of acyclic nucleotide analogues derived from this compound. Their work contributes to the development of novel compounds with potential biological activities, expanding the applications of this compound in medicinal chemistry (Alexander et al., 2000).

Tautomerism and Biological Activity

Roggen et al. (2011) studied the synthesis and biological activity of 2-substituted agelasine analogs. They observed significant variations in tautomeric ratios, which can impact the biological activity of these compounds. This research aids in understanding how structural changes affect the biological functions of such molecules (Roggen et al., 2011).

Structural Studies for Biological Evaluation

Kristafor et al. (2003) synthesized novel purine conjugates and evaluated their biological activities. This work is crucial for developing new drugs and understanding how modifications in the purine structure can lead to different biological activities (Kristafor et al., 2003).

Vibrational Spectroscopy and Molecular Docking

Rizwana et al. (2020) conducted a comprehensive vibrational analysis and molecular docking studies on a compound related to 2-Amino-1,9-dihydro-9-((1S,3R,4R)-4-hydroxy-3-(hydroxymethyl)-2-methylenecyclopentyl)-6H-purin-6-one. Their findings offer insights into the compound's electronic properties and potential antiviral activities, demonstrating the importance of such studies in drug discovery (Rizwana et al., 2020).

Safety and Hazards

The density of entecavir is 1.8±0.1 g/cm3 . It has a molar refractivity of 67.6±0.5 cm3 . It has 8 H bond acceptors and 5 H bond donors . It has 2 freely rotating bonds . Its ACD/LogP is -0.96 . Its ACD/LogD (pH 5.5) is -0.80 . Its ACD/LogD (pH 7.4) is -0.81 . Its polar surface area is 126 Å2 . Its polarizability is 26.8±0.5 10-24 cm3 . Its surface tension is 84.2±7.0 dyne/cm . Its molar volume is 153.0±7.0 cm3 .

properties

IUPAC Name

2-amino-9-[(1S,3R,4R)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-1H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5O3/c1-5-6(3-18)8(19)2-7(5)17-4-14-9-10(17)15-12(13)16-11(9)20/h4,6-8,18-19H,1-3H2,(H3,13,15,16,20)/t6-,7-,8+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDGZDCVAUDNJFG-BIIVOSGPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1C(CC(C1CO)O)N2C=NC3=C2N=C(NC3=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=C1[C@H](C[C@H]([C@H]1CO)O)N2C=NC3=C2N=C(NC3=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1367369-80-9
Record name Entecavir 4-epimer
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1367369809
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ENTECAVIR 4-EPIMER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q3Y15NS7O7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-1,9-dihydro-9-((1S,3R,4R)-4-hydroxy-3-(hydroxymethyl)-2-methylenecyclopentyl)-6H-purin-6-one
Reactant of Route 2
Reactant of Route 2
2-Amino-1,9-dihydro-9-((1S,3R,4R)-4-hydroxy-3-(hydroxymethyl)-2-methylenecyclopentyl)-6H-purin-6-one
Reactant of Route 3
2-Amino-1,9-dihydro-9-((1S,3R,4R)-4-hydroxy-3-(hydroxymethyl)-2-methylenecyclopentyl)-6H-purin-6-one
Reactant of Route 4
2-Amino-1,9-dihydro-9-((1S,3R,4R)-4-hydroxy-3-(hydroxymethyl)-2-methylenecyclopentyl)-6H-purin-6-one
Reactant of Route 5
2-Amino-1,9-dihydro-9-((1S,3R,4R)-4-hydroxy-3-(hydroxymethyl)-2-methylenecyclopentyl)-6H-purin-6-one
Reactant of Route 6
2-Amino-1,9-dihydro-9-((1S,3R,4R)-4-hydroxy-3-(hydroxymethyl)-2-methylenecyclopentyl)-6H-purin-6-one

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